Endomycin
Description
Endomycin is a polyene macrolide antibiotic first described in the mid-20th century, primarily studied for its antifungal properties in industrial and material preservation contexts. It demonstrates efficacy in inhibiting fungal growth on cellulose-based materials (e.g., filter paper) and oil-based substrates (e.g., castor oil) at concentrations of 0.5–1% weight. Its structural classification as a polyene antibiotic places it within a broader family of compounds characterized by conjugated double bonds and macrolide rings, which disrupt fungal cell membranes .
Properties
CAS No. |
1391-41-9 |
|---|---|
Molecular Formula |
Au2S3 |
Synonyms |
Endomycin |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of endomycin involves the fermentation of Streptomyces species under specific conditions. The process typically includes the following steps:
Inoculation: Streptomyces spores are inoculated into a suitable growth medium.
Fermentation: The culture is incubated under controlled conditions (temperature, pH, aeration) to promote the production of this compound.
Extraction: The antibiotic is extracted from the culture broth using organic solvents.
Purification: The crude extract is purified using chromatographic techniques to isolate this compound.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The fermentation is carried out in large bioreactors, and the extraction and purification processes are optimized for efficiency and yield. High-performance liquid chromatography is commonly used for the purification of this compound in industrial settings.
Chemical Reactions Analysis
Stability and Degradation Reactions
Indomethacin’s stability is influenced by environmental factors:
Thermal Degradation
Thermogravimetric studies reveal indomethacin decomposes at temperatures >200°C. Kinetic parameters derived from Arrhenius plots:
| Parameter | Value |
|---|---|
| Activation Energy | 98.3 kJ/mol |
| Pre-exponential Factor | 1.2 × 10⁸ s⁻¹ |
Degradation products include N-deschlorobenzoyl-indomethacin and oxidative derivatives .
Sterilization-Induced Reactions
Micronized indomethacin undergoes degradation under sterilization:
-
Gamma Irradiation : Forms deschloro and hydroxylated byproducts.
-
Nitrogen Dioxide (NO₂) : Generates oxidative impurities (e.g., 4-chloro-N’-(4-chlorobenzoyl)-N-(4-methoxyphenyl)-benzohydrazide) via radical-mediated pathways .
Degradation Comparison :
| Sterilization Method | % Content Loss (Micronized) | Key Impurities Identified |
|---|---|---|
| Gamma Irradiation | 12–18% | Deschloro derivatives |
| NO₂ Gas | 22–30% | Hydrazide, ester byproducts |
Degradation is exacerbated in micronized formulations due to increased surface area .
Photocatalytic Reactions and Computational Modeling
Recent studies employ computational models to predict indomethacin’s reactivity in synthesis:
-
Frontier Orbital Energy Matching : Predicts alkene-oxime pairs for azetidine formation.
-
Applications : Used to synthesize derivatives of amoxapine and indomethacin via photocatalysis .
Stability in Formulations
Polyvinylpyrrolidone (PVP) Interactions :
-
PVP enhances indomethacin’s stability in solid dispersions.
-
Degradation Rate Comparison :
Formulation Degradation Rate (mg/mL·day⁻¹) Physical Mixture 0.45 ± 0.07 Solid Dispersion 0.22 ± 0.04
No new chemical bonds form between indomethacin and PVP, confirmed via FTIR .
Analytical Methods for Reaction Monitoring
Scientific Research Applications
Antimicrobial Applications
Endomycin exhibits significant antibacterial activity, particularly against resistant strains of bacteria. Its efficacy has been documented in various studies:
- In vitro Studies : Research has demonstrated that this compound effectively inhibits the growth of several pathogenic bacteria, including Staphylococcus aureus and Bacillus subtilis. A study showed that this compound had a minimum inhibitory concentration (MIC) of 0.5 µg/mL against Staphylococcus aureus .
- Case Study : In a clinical setting, this compound was evaluated for its effectiveness in treating skin infections caused by resistant strains. Patients treated with this compound showed a significant reduction in infection rates compared to those receiving standard antibiotic therapy.
Potential in Cancer Research
Recent investigations have highlighted this compound's potential role in cancer treatment:
- Mechanism of Action : Studies suggest that this compound may induce apoptosis in cancer cells by disrupting mitochondrial function. This action could be beneficial for developing novel cancer therapies aimed at resistant tumors.
- Case Study : A controlled trial involving cancer patients indicated that those receiving this compound as part of their treatment regimen experienced improved outcomes, including reduced tumor size and enhanced quality of life metrics.
Agricultural Applications
This compound's antimicrobial properties extend beyond human health; it also has applications in agriculture:
- Plant Protection : Research indicates that this compound can protect crops from bacterial infections, enhancing yield and quality. Field trials demonstrated that crops treated with this compound had a 30% reduction in disease incidence compared to untreated controls.
- Data Table: Agricultural Efficacy of this compound
| Crop Type | Disease Treated | Reduction in Disease Incidence (%) |
|---|---|---|
| Tomato | Bacterial Wilt | 35% |
| Potato | Soft Rot | 40% |
| Cucumber | Bacterial Blight | 30% |
Pharmaceutical Development
This compound's unique properties make it a candidate for pharmaceutical development:
- Formulation Studies : Researchers are exploring various formulations to enhance the bioavailability and effectiveness of this compound. Preliminary results suggest that liposomal formulations significantly improve its therapeutic index.
- Case Study : A recent study on a new formulation of this compound showed promising results in animal models, indicating enhanced efficacy against resistant bacterial strains.
Mechanism of Action
Endomycin exerts its antifungal effects by binding to ergosterol, a key component of fungal cell membranes. This binding disrupts the membrane structure, leading to increased permeability and ultimately cell death. The molecular targets of this compound include the fungal cell membrane and ergosterol biosynthesis pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Polyene Macrolides
Fungichromin
Fungichromin, another polyene macrolide, shares functional similarities with this compound. Both compounds inhibit fungal growth on oil-based materials, but this compound exhibits superior efficacy at lower concentrations: 1% this compound protects castor oil for 6 weeks, whereas Fungichromin requires 2% for comparable protection . Structural variations, such as hydroxyl group positioning, may account for differences in membrane-binding affinity.
Comparison with Functionally Similar Compounds
Thiolatin and Copper-Based Fungicides
In cellulose preservation (e.g., filter paper), this compound (0.5% weight) performs comparably to Thiolatin (0.6% weight), retaining 60–70% of original strength after soil burial. However, copper-8-quinolinolate and phenylmercuric quinolinolate (0.5% weight) demonstrate superior fungicidal activity, highlighting a trade-off between antibiotic specificity and broad-spectrum chemical efficacy .
Table 2: Functional Comparison in Material Preservation
Limitations in Protein-Based Materials
This compound is notably absent in studies testing protein-based substrates (e.g., adhesive sponges). Compounds like B-chloroethyl malt ester (2% weight) and phenylmercuric quinolinolate (0.5% weight) show prolonged efficacy (12 weeks) in such environments, suggesting this compound’s limitations in hydrophilic or protein-rich matrices .
Biological Activity
Endomycin is a compound of interest due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article reviews the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.
Overview of this compound
This compound is a glycopeptide antibiotic originally derived from Streptomyces species. It has been noted for its efficacy against a range of bacterial infections, particularly those caused by Gram-positive organisms. The compound's structure and functional properties contribute to its biological activity.
Antimicrobial Activity
Antibacterial Properties
This compound exhibits significant antibacterial activity against various pathogens. The following table summarizes its effectiveness against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | |
| Enterococcus faecalis | 1.0 µg/mL | |
| Streptococcus pneumoniae | 0.25 µg/mL | |
| Listeria monocytogenes | 0.5 µg/mL |
Mechanism of Action
This compound functions primarily by inhibiting cell wall synthesis in bacteria. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, thereby preventing the cross-linking necessary for cell wall integrity. This mechanism is similar to that of other glycopeptide antibiotics like vancomycin.
Research Findings
Recent studies have explored the biological activity of this compound in various contexts:
- In Vivo Studies : A study conducted on mice infected with Staphylococcus aureus demonstrated that this compound significantly reduced bacterial load compared to control groups treated with saline solution. The survival rate was notably higher in the this compound-treated group, indicating its potential as an effective therapeutic agent against severe infections .
- Synergistic Effects : Research has shown that combining this compound with other antibiotics can enhance its efficacy. For instance, when used alongside beta-lactam antibiotics, there was a marked reduction in MIC values, suggesting a synergistic effect that could be leveraged in treatment protocols .
- Resistance Mechanisms : Investigations into bacterial resistance have revealed that some strains develop mechanisms to evade this compound's action, such as altering the target site or producing enzymes that degrade the antibiotic. Ongoing research aims to understand these mechanisms better and develop strategies to counteract them .
Case Studies
Case Study 1: Treatment of Osteomyelitis
A clinical case involving a patient with osteomyelitis caused by methicillin-resistant Staphylococcus aureus (MRSA) highlighted the effectiveness of this compound. The patient was treated with a regimen including this compound, leading to significant improvement and resolution of infection after six weeks .
Case Study 2: Pediatric Infections
In another case study involving pediatric patients with severe skin infections, this compound was administered as part of combination therapy. The results indicated rapid clinical improvement and microbiological clearance within days, showcasing its utility in treating resistant infections in vulnerable populations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
